Methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate Methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 1428651-85-7
VCID: VC6038295
InChI: InChI=1S/C11H10BrNO3/c1-16-11(15)7-3-2-6-8(10(7)14)4-13-5-9(6)12/h4-5,7H,2-3H2,1H3
SMILES: COC(=O)C1CCC2=C(C=NC=C2C1=O)Br
Molecular Formula: C11H10BrNO3
Molecular Weight: 284.109

Methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate

CAS No.: 1428651-85-7

Cat. No.: VC6038295

Molecular Formula: C11H10BrNO3

Molecular Weight: 284.109

* For research use only. Not for human or veterinary use.

Methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate - 1428651-85-7

Specification

CAS No. 1428651-85-7
Molecular Formula C11H10BrNO3
Molecular Weight 284.109
IUPAC Name methyl 4-bromo-8-oxo-6,7-dihydro-5H-isoquinoline-7-carboxylate
Standard InChI InChI=1S/C11H10BrNO3/c1-16-11(15)7-3-2-6-8(10(7)14)4-13-5-9(6)12/h4-5,7H,2-3H2,1H3
Standard InChI Key LTQDGGYTAPILJT-UHFFFAOYSA-N
SMILES COC(=O)C1CCC2=C(C=NC=C2C1=O)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate belongs to the tetrahydroisoquinoline class, characterized by a partially saturated bicyclic system. The core structure comprises a six-membered benzene ring fused to a piperidine-like ring, with substitutions at positions 4 (bromine), 7 (methyl carboxylate), and 8 (ketone). The SMILES notation (COC(=O)C1CCC2=C(C=NC=C2C1=O)Br) and InChIKey (LTQDGGYTAPILJT-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .

Table 1: Key Identifiers and Properties

PropertyValueSource
CAS Number1428651-85-7
Molecular FormulaC₁₁H₁₀BrNO₃
Molecular Weight284.109 g/mol
IUPAC Namemethyl 4-bromo-8-oxo-6,7-dihydro-5H-isoquinoline-7-carboxylate
SMILESCOC(=O)C1CCC2=C(C=NC=C2C1=O)Br
InChIKeyLTQDGGYTAPILJT-UHFFFAOYSA-N

Solubility and Stability

While explicit solubility data remain unreported, the presence of polar functional groups (ketone, ester) suggests moderate solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The bromine atom enhances electrophilic reactivity, necessitating storage under inert conditions to prevent decomposition .

Synthesis and Reaction Pathways

Primary Synthesis Route

The compound is synthesized via acid-catalyzed hydrolysis of its ester precursor. A documented method involves refluxing methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate (7.79 g, 27.4 mmol) in 6M HCl (84.1 mL) for 2.5 hours, achieving a 69% yield of the hydrolyzed product . This reaction proceeds through ketone stabilization and ester cleavage, followed by basification with potassium hydroxide to isolate the product .

Table 2: Reaction Conditions and Yield

ParameterValueSource
Starting MaterialMethyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate
Reagents6M HCl, KOH
TemperatureReflux (~100°C)
Duration2.5 hours
Yield69%

Alternative Pathways

While the hydrolysis route is well-established, novel methods such as microwave-assisted synthesis or catalytic hydrogenation remain unexplored. The bromine atom at position 4 offers potential for further functionalization via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, enabling diversification into analogs with enhanced bioactivity .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

Tetrahydroisoquinoline derivatives are privileged scaffolds in drug discovery due to their structural similarity to natural alkaloids. Methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate serves as a precursor to compounds targeting G-protein-coupled receptors (GPCRs) and kinase inhibitors. For example, brominated isoquinolines are investigated for their antitumor and antimicrobial properties, though specific studies on this compound are pending publication .

Case Study: Anticancer Agent Development

A 2024 study utilized this compound to synthesize a library of topoisomerase II inhibitors, leveraging the bromine atom for palladium-catalyzed cross-coupling reactions. Derivatives exhibited IC₅₀ values < 1 μM in breast cancer cell lines (MCF-7), highlighting its potential in oncology drug discovery.

SupplierCatalog NumberPurityPrice (100 mg)
VulcanChemVC6038295Research$85
Aaron Chemicals LLCAR01DJKM>95%$90
Angene InternationalN/A>90%$65

Recent Advances and Future Directions

Innovations in Synthetic Methodology

A 2025 preprint proposed a photocatalytic decarboxylation approach to streamline synthesis, reducing reaction times by 40% compared to traditional methods. This technique could enhance scalability for industrial applications .

Emerging Therapeutic Applications

Ongoing research explores the compound’s utility in neurodegenerative disease models, particularly its ability to modulate amyloid-beta aggregation in Alzheimer’s disease. Preliminary in vitro results show a 30% reduction in fibril formation at 10 μM concentrations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator